REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]([C:16]2[CH:21]=[C:20]([F:22])[C:19]([F:23])=[C:18]([F:24])[CH:17]=2)=[O:15])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[N:11]1([C:14]([C:16]2[CH:17]=[C:18]([F:24])[C:19]([F:23])=[C:20]([F:22])[CH:21]=2)=[O:15])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under an atmosphere of hydrogen for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered over celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C(=O)C1=CC(=C(C(=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 102.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |